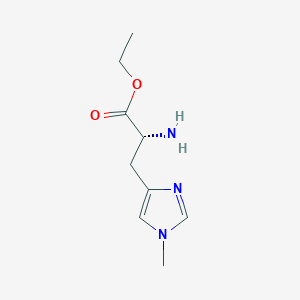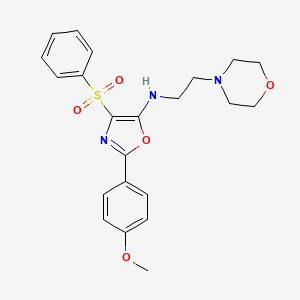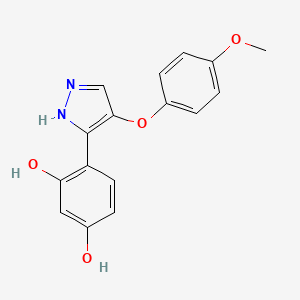
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-isopropylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A series of compounds similar to “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-isopropylbenzenesulfonamide” have been synthesized and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .Molecular Structure Analysis
The molecular structure of a similar compound, “N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide”, contains 19 bonds, including 10 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 five-membered ring, 1 secondary amide (aliphatic), 1 sulfone, and 1 tetrahydro-thiophene .Chemical Reactions Analysis
The series of compounds similar to “this compound” have been evaluated in tier 1 DMPK assays and have shown nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide”, include a molecular weight of 206.26 .Applications De Recherche Scientifique
Synthesis and Characterization
A series of novel sulfonamide derivatives have been synthesized and characterized for their potential applications in various fields, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, Ş. Küçükgüzel et al. (2013) explored the synthesis and characterization of celecoxib derivatives, revealing that certain compounds exhibited significant anti-inflammatory, analgesic activities, and did not cause tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib (Ş. Küçükgüzel et al., 2013).
Biological Activities
Antimicrobial Activity
Sulfonamide compounds have been evaluated for their antimicrobial properties against various bacterial strains. For example, Aziz‐ur‐Rehman et al. (2014) synthesized N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide and found that these compounds exhibited moderate to good activities against both Gram-negative and Gram-positive bacteria (Aziz‐ur‐Rehman et al., 2014).
Anticancer and Antifilarial Agents
Several studies have focused on the development of sulfonamide compounds as potential anticancer and antifilarial agents. M. Brienne et al. (1987) evaluated the antifilarial activity of epoxy sulfonamides and ethynesulfonamides, finding that certain compounds showed marked macrofilaricidal activity in vivo without any microfilaricidal activity (M. Brienne et al., 1987).
Enzyme Inhibition
The inhibition of specific enzymes by sulfonamide derivatives has been a key area of research. For example, H. Gul et al. (2018) synthesized new sulfonamides as selective inhibitors of human carbonic anhydrase (hCA) IX and XII isoforms, highlighting their potential as anticancer drug candidates due to selective enzyme inhibition profiles (H. Gul et al., 2018).
Mécanisme D'action
Target of Action
The primary target of the compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-isopropylbenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability. The compound has shown improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific physiological context .
Analyse Biochimique
Biochemical Properties
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-isopropylbenzenesulfonamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with G protein-gated inwardly-rectifying potassium (GIRK) channels, particularly the GIRK1/2 subtype . These channels are key effectors in G protein-coupled receptor (GPCR) signaling pathways, modulating cellular excitability. The interaction between this compound and GIRK channels enhances the channel’s activity, leading to increased potassium ion flow and hyperpolarization of the cell membrane .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By activating GIRK channels, this compound can modulate neuronal excitability and neurotransmitter release, impacting synaptic transmission and plasticity . Additionally, the compound’s effects on potassium ion flow can influence cellular metabolism by altering the membrane potential and affecting the activity of voltage-dependent ion channels and transporters .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to GIRK channels, specifically the GIRK1/2 subtype . This binding enhances the channel’s activity, leading to increased potassium ion flow and hyperpolarization of the cell membrane. The compound’s interaction with GIRK channels is thought to involve specific binding sites on the channel protein, which stabilize the open conformation of the channel and facilitate ion flow . Additionally, this compound may influence gene expression by modulating GPCR signaling pathways and downstream transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. Studies have shown that the compound maintains its activity over extended periods, with minimal degradation under standard laboratory conditions . Long-term exposure to the compound can lead to sustained activation of GIRK channels and prolonged hyperpolarization of the cell membrane, which may influence cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK channels and modulates neuronal excitability without causing significant adverse effects . At higher doses, the compound may induce toxic effects, such as excessive hyperpolarization and impaired cellular function . Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations, indicating a saturation of binding sites on GIRK channels .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450 oxidases . These metabolic processes can lead to the formation of various metabolites, which may retain some biological activity or be further processed for excretion . The compound’s effects on metabolic flux and metabolite levels can influence cellular energy balance and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) facilitate its cellular uptake and distribution . The compound’s localization and accumulation within specific tissues can influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize primarily to the plasma membrane, where it interacts with GIRK channels . Additionally, the compound may be targeted to other subcellular compartments, such as the endoplasmic reticulum or mitochondria, through specific signaling sequences or modifications . These localizations can affect the compound’s activity and function within the cell .
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-4-16(14-9-10-21(17,18)11-14)22(19,20)15-7-5-13(6-8-15)12(2)3/h5-8,12,14H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNPULWZYJGRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2611656.png)
![N-(2-cyclopropyl-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611657.png)





![N-(furan-2-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2611665.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2611667.png)

![(4-Propylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2611674.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2611675.png)
